1-(4-Cyclopropylthiazol-2-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[[3-(furan-2-yl)pyrazin-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-15(21-16-20-12(9-24-16)10-3-4-10)19-8-11-14(18-6-5-17-11)13-2-1-7-23-13/h1-2,5-7,9-10H,3-4,8H2,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKZAFABBBRDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)NCC3=NC=CN=C3C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Cyclopropylthiazol-2-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea, identified by its CAS number 1105223-25-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications based on recent research findings.
The molecular formula of the compound is , with a molecular weight of approximately 341.39 g/mol. The structural characteristics include a cyclopropyl group attached to a thiazole ring and a furan-pyrazine moiety, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.39 g/mol |
| CAS Number | 1105223-25-3 |
Antimicrobial Activity
Recent studies have demonstrated that 1-(4-Cyclopropylthiazol-2-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea exhibits significant antimicrobial activity against various pathogens. The compound was tested against a range of bacterial strains, including Escherichia coli , Staphylococcus aureus , and Salmonella typhi .
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) values for the compound against selected pathogens are summarized in Table 1:
| Pathogen | MIC (mg/L) |
|---|---|
| Escherichia coli | 0.01 |
| Salmonella typhi | 0.001 |
| Staphylococcus aureus | 1.0 |
| Bacillus subtilis | Not inhibited |
These results indicate that the compound is particularly effective against Salmonella typhi and Escherichia coli , showing bactericidal properties at low concentrations. However, it was ineffective against Bacillus subtilis .
The antimicrobial efficacy of 1-(4-Cyclopropylthiazol-2-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea can be attributed to its ability to interfere with bacterial cell wall synthesis and disrupt metabolic processes. The thiazole and pyrazine moieties are believed to play crucial roles in binding to target sites within bacterial cells, leading to cell death.
Case Studies
Case Study 1: Efficacy Against Gram-negative Bacteria
A study conducted by researchers involved testing the compound against Gram-negative bacteria, revealing that it significantly inhibited growth at concentrations lower than those required for traditional antibiotics. The study highlighted its potential as an alternative treatment option for resistant bacterial strains.
Case Study 2: Synergistic Effects with Other Antibiotics
In another investigation, the compound was evaluated in combination with standard antibiotics. Results indicated a synergistic effect when used alongside commonly prescribed antibiotics, enhancing their effectiveness and reducing the likelihood of resistance development.
Comparison with Similar Compounds
Pyrazole-Based Ureas ()
Compounds such as 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas share the urea backbone but differ in heterocyclic substitution. These pyrazole derivatives exhibit antitumor, anti-inflammatory, and kinase-inhibitory activities. Unlike the target compound, which uses pyrazine and thiazole, these analogues rely on pyrazole rings functionalized with hydroxymethyl or ethoxycarbonyl groups.
Purine-Based Ureas ()
1-(3-(1H-Imidazol-1-yl)propyl)-3-(4-(6-(cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)urea (S24) incorporates a purine scaffold linked via urea to an imidazole-propyl group. S24 is a selective Nek2 inhibitor, suggesting that urea-linked heterocycles can achieve kinase selectivity. The target compound’s furan and thiazole groups may offer improved metabolic stability over S24’s cyclohexylmethoxy group .
Thiazole-Containing Ureas ()
Compounds like 1-(4-chlorophenyl)thiazol-2-yl derivatives highlight the role of thiazole substituents. Replacing chlorophenyl with cyclopropyl in the target compound may reduce steric hindrance or alter lipophilicity, impacting membrane permeability. Thiazole rings are known to enhance bioavailability and target engagement in kinase inhibitors, a property likely shared by the target compound .
Key Observations :
- Heterocycle Impact : Pyrazine (target) vs. pyrazole () vs. purine () alters electron density and hydrogen-bonding capacity, influencing target selectivity.
- Substituent Effects : Cyclopropyl on thiazole (target) may enhance metabolic stability compared to chlorophenyl (). Furan-2-ylmethyl on pyrazine could facilitate π-stacking in hydrophobic binding pockets.
- Synthetic Routes : employs Curtius reactions for pyrazole-urea synthesis, while the target compound’s synthesis remains unspecified but likely involves coupling of pre-functionalized thiazole and pyrazine intermediates.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The cyclopropyl group on thiazole may reduce logP compared to chlorophenyl analogues, improving aqueous solubility.
- Metabolic Stability : Furan rings are prone to oxidative metabolism, but the pyrazine-thiazole framework could mitigate this via steric protection.
- Bioavailability : Thiazole and pyrazine heterocycles are associated with favorable ADME profiles in kinase inhibitors, as seen in related compounds .
Q & A
What are the optimized synthetic routes for preparing 1-(4-Cyclopropylthiazol-2-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea?
Basic Research Question
The synthesis involves multi-step coupling of heterocyclic intermediates. A general approach includes:
- Step 1 : Preparation of the thiazole component (4-cyclopropylthiazol-2-amine) via cyclization of thiourea derivatives with α-haloketones under reflux in ethanol .
- Step 2 : Functionalization of the pyrazine moiety. For example, introducing the furan-2-yl group via Suzuki-Miyaura coupling using a palladium catalyst .
- Step 3 : Urea formation via reaction between the thiazol-2-amine and a pyrazine-methyl isocyanate intermediate. This step typically employs anhydrous toluene or dichloromethane under reflux with a base like triethylamine to neutralize HCl .
Key Considerations : Use of inert solvents (e.g., CH₂Cl₂) and controlled stoichiometry to avoid side reactions like intramolecular cyclization, which can occur in the absence of amines .
Which analytical techniques are essential for characterizing the purity and structure of this urea derivative?
Basic Research Question
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of the cyclopropyl, thiazole, and furyl-pyrazine groups. For example, the cyclopropyl protons appear as distinct multiplet signals (δ 1.0–1.5 ppm) .
- HPLC-MS : Ensures >95% purity and identifies molecular ion peaks (e.g., [M+H]⁺) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for the pyrazine-furan linkage .
How can low yields in the final urea-coupling step be addressed?
Advanced Research Question
Low yields often arise from competing side reactions or steric hindrance. Strategies include:
- Activation of the Amine : Pre-treatment of 4-cyclopropylthiazol-2-amine with trimethylsilyl chloride enhances nucleophilicity .
- Alternative Coupling Agents : Replace phosgene-derived isocyanates with carbonyldiimidazole (CDI) to generate a more reactive intermediate .
- Solvent Optimization : Switching from toluene to DMF improves solubility of bulky intermediates .
What biological assays are suitable for evaluating the compound’s kinase inhibitory activity?
Advanced Research Question
Kinase inhibition can be assessed via:
- Enzyme Assays : Use recombinant kinases (e.g., JAK2 or EGFR) with ADP-Glo™ kits to quantify IC₅₀ values. For example, pyrazole-urea analogs show IC₅₀ < 100 nM against tyrosine kinases .
- Cellular Assays : Measure anti-proliferative effects in cancer cell lines (e.g., MCF-7) using MTT assays. Correlate results with Western blotting for phosphorylated kinase targets .
How do structural modifications to the pyrazine or thiazole moieties impact bioactivity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Pyrazine Substitutions : Electron-withdrawing groups (e.g., nitro) at the 3-position enhance kinase binding affinity but reduce solubility. The furan-2-yl group balances lipophilicity and π-π stacking .
- Thiazole Modifications : Larger substituents (e.g., cyclopropyl vs. methyl) improve metabolic stability but may reduce cell permeability .
Methodology : Parallel synthesis of analogs followed by hierarchical clustering of bioactivity data .
What formulation strategies improve aqueous solubility for in vivo studies?
Advanced Research Question
Addressing poor solubility (common in urea derivatives):
- Co-Solvent Systems : Use 10% DMSO + 20% PEG-400 in saline, as seen in Pfizer’s aqueous formulations for related urea compounds .
- Nanoparticle Encapsulation : Lipid-based nanoparticles (70–100 nm) achieve >80% encapsulation efficiency, enhancing bioavailability .
How can contradictory antibacterial results between studies be resolved?
Advanced Research Question
Discrepancies in MIC values (e.g., against S. aureus) may stem from assay conditions:
- Standardized Protocols : Adopt CLSI guidelines for broth microdilution, ensuring consistent inoculum size (5 × 10⁵ CFU/mL) and incubation time (18–20 hr) .
- Check Efflux Pump Activity : Use phenylalanine-arginine β-naphthylamide (PAβN) to inhibit resistance mechanisms, clarifying intrinsic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
